Posaconazole Impurity D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

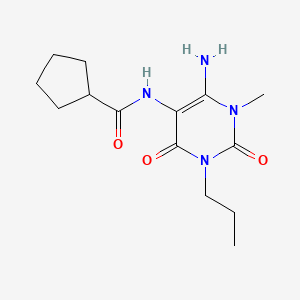

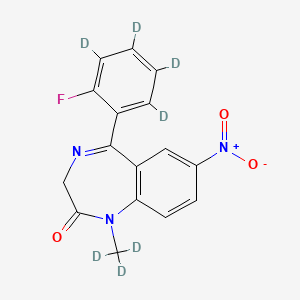

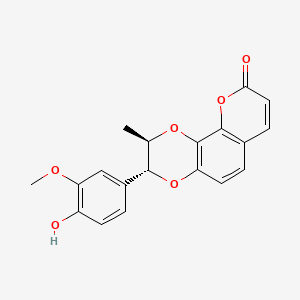

Posaconazole Impurity D is a pharmaceutical reference standard with the chemical name N-(4-((((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)formamide . It is used in the quality control and development of posaconazole, a broad-spectrum antifungal drug .

Scientific Research Applications

Stability Indicating Methods

Development of HPLC Method

A study by Kathirvel et al. (2014) developed a validated, stability-indicating reversed phase HPLC method for quantitative determination of Posaconazole and its related substances in active pharmaceutical ingredients (API). This method is significant for ensuring the quality and stability of Posaconazole by accurately identifying and quantifying impurities, including Impurity D, under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal degradation (Kathirvel et al., 2014).

Synthesis and Characterization of Impurities

Deshydroxy Posaconazole

Ravikumar et al. (2016) focused on the process development of Posaconazole, during which Deshydroxy Posaconazole was identified as a critical impurity. The paper describes the synthesis and characterization of this impurity, which is crucial for understanding the impurity profile of Posaconazole and ensuring its safety and efficacy (Ravikumar et al., 2016).

Analytical Techniques for Impurity Analysis

UPLC Method for Related Substances

Prasad et al. (2015) developed a stability-indicating UPLC method for the determination of related substances of Posaconazole, including Hydroxytriazole, Tosylated compound, Deshydroxy Posaconazole, and Benzylated Posaconazole in the drug substance. This method provides a more efficient and sensitive approach to impurity analysis, ensuring the pharmaceutical quality of Posaconazole (Prasad et al., 2015).

Impurity Identification and Characterization

Degradation Product Identification

Zhong et al. (2011) identified and characterized unknown degradation products in Posaconazole drug products using CASI technology in a Fourier transform ion cyclotron resonance mass spectrometer. This study is vital for understanding the degradation pathways of Posaconazole and ensuring the stability of its formulations (Zhong et al., 2011).

Mechanism of Action

Target of Action

Posaconazole, the parent compound of Posaconazole Impurity D, primarily targets the cytochrome P-450 dependent enzyme, sterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a principal sterol in the fungal cell membrane .

Mode of Action

Posaconazole works by interfering with the activity of sterol 14α-demethylase . By binding to the heme cofactor located on the enzyme, it blocks the conversion of lanosterol to ergosterol . This blockage disrupts the synthesis of ergosterol , leading to a decrease in fungal cell membrane formation and stability .

Biochemical Pathways

The primary biochemical pathway affected by Posaconazole is the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane. Its depletion leads to an accumulation of 14α-methyl sterols, which alters the membrane structure and function, thereby inhibiting fungal cell growth .

Pharmacokinetics

Posaconazole exhibits high variability in exposure within patients, and also between different patient populations and formulations . The oral suspension formulation of Posaconazole has been associated with erratic absorption profiles, significantly influenced by food and gastrointestinal conditions . Newer formulations, such as the delayed-release tablet and intravenous formulation, have been developed to provide higher and more stable exposure profiles . These formulations require a loading dose on day 1 to achieve high Posaconazole concentrations more quickly .

Result of Action

The inhibition of ergosterol synthesis by Posaconazole leads to a disruption of the fungal cell membrane . This disruption results in the inhibition of fungal cell growth and replication, thereby exerting its antifungal effect . Posaconazole has a broad spectrum of activity against a variety of pathogenic fungi, including Candida spp. resistant to older azoles, Cryptococcus neoformans, Aspergillus spp., and others .

Future Directions

The future directions for Posaconazole Impurity D research could involve exploring an economical and efficient synthesis route that can be applied on a large scale to produce this compound . Additionally, understanding and controlling impurities in posaconazole is crucial to ensure the quality, safety, and efficacy of the drug .

Biochemical Analysis

Biochemical Properties

Posaconazole Impurity D, like its parent compound Posaconazole, is likely to interact with various enzymes, proteins, and other biomolecules. Posaconazole is known to inhibit the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme . This interaction disrupts the synthesis of ergosterol, a key component of the fungal cell membrane .

Cellular Effects

This compound’s effects on various types of cells and cellular processes are expected to be similar to those of Posaconazole. Posaconazole is effective in preventing invasive fungal infections among immunocompromised patients, particularly those with hematologic malignancies and recipients of allogenic hematopoietic stem cell transplantation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Posaconazole. Posaconazole exerts its effects at the molecular level by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane . This inhibition is achieved through binding interactions with the enzyme sterol 14α-demethylase, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would likely mirror those of Posaconazole. Posaconazole has a median terminal elimination half-life of 15–35 hours . It is also known to have a large volume of distribution, indicating extensive extravascular distribution and penetration into intracellular spaces .

Dosage Effects in Animal Models

Posaconazole shows high variability in exposure within patients, but also between different patient populations and between the three available formulations .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Posaconazole. Posaconazole is not metabolized to a significant extent through the cytochrome P450 (CYP) enzyme system . The limited metabolism of Posaconazole is mediated predominantly through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase enzyme pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are expected to be similar to those of Posaconazole. Posaconazole primarily circulates in plasma and then is widely distributed to the tissues and is slowly eliminated .

Subcellular Localization

Given its similarity to Posaconazole, it is likely that it may also be found within the same subcellular compartments .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Posaconazole Impurity D involves the conversion of 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide to 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide N-oxide using hydrogen peroxide and catalytic amounts of trifluoroacetic acid.", "Starting Materials": [ "4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide", "Hydrogen peroxide", "Trifluoroacetic acid" ], "Reaction": [ "Add hydrogen peroxide and catalytic amounts of trifluoroacetic acid to 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide", "Stir the mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide N-oxide" ] } | |

CAS No. |

357189-97-0 |

Molecular Formula |

C21H20F2N4O3 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

N-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]formamide |

InChI |

InChI=1S/C21H20F2N4O3/c22-16-1-6-19(20(23)7-16)21(11-27-13-24-12-26-27)8-15(10-30-21)9-29-18-4-2-17(3-5-18)25-14-28/h1-7,12-15H,8-11H2,(H,25,28)/t15-,21+/m1/s1 |

InChI Key |

FCASVHIAWJZBAQ-VFNWGFHPSA-N |

Isomeric SMILES |

C1[C@@H](CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |

SMILES |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |

Canonical SMILES |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |

Synonyms |

(5R-cis)-4-[5-(2,4-Difluorophenyl)-5-[1,2,4]triazol-1-ylmethyltetrahydrofuran-3-ylmethyl]methoxy-formanilide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

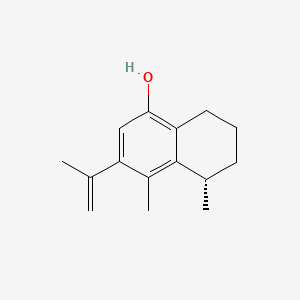

![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)

![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate](/img/structure/B593580.png)

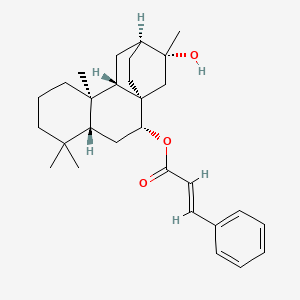

![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)